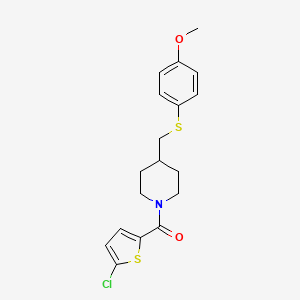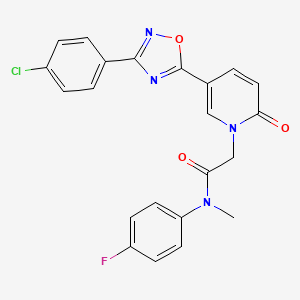
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. It also contains both chlorophenyl and fluorophenyl groups. These structural features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that it could have a planar structure, while the chlorophenyl and fluorophenyl groups could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions, while the acetamide group could be hydrolyzed under certain conditions. The chlorophenyl and fluorophenyl groups might also undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could contribute to its polarity, while the chlorophenyl and fluorophenyl groups could affect its lipophilicity .科学的研究の応用
Apoptosis Induction and Potential Anticancer Agent
The compound 3-aryl-5-aryl-1,2,4-oxadiazoles, related to the query chemical, has been identified as a novel apoptosis inducer. Specifically, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) demonstrated good activity against various cancer cell lines, particularly breast and colorectal cancers. The compound initiates apoptosis by arresting cells in the G(1) phase. The molecular target of these compounds has been identified as TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).
Antibacterial and Anti-enzymatic Properties
N-substituted derivatives of 1,3,4-oxadiazole and acetamide, which share structural similarities with the chemical , were designed and synthesized. These compounds exhibited significant antibacterial and anti-enzymatic potential. Compound 5-(1-(4-chlorophenylsulfonyl)-3-piperidinyl)-1,3,4-oxadiazole-2-thiol was especially noted for its ability to inhibit gram-negative bacterial strains. This indicates the potential of these derivatives in medical applications, particularly in combating bacterial infections (Nafeesa et al., 2017).
Antimicrobial Agents
Another relevant study synthesized and evaluated various derivatives of 1,3,4-oxadiazole and acetamide, finding them to be potent antimicrobial agents. The presence of fluorine atoms in these compounds was specifically noted to enhance their antimicrobial properties. This suggests the potential of structurally similar compounds in developing new antimicrobial drugs (Parikh & Joshi, 2014).
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by other oxadiazole derivatives, this compound could be a promising candidate for further study. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
特性
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-27(18-9-7-17(24)8-10-18)20(30)13-28-12-15(4-11-19(28)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWRXLQYAUYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

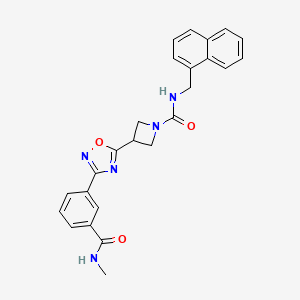
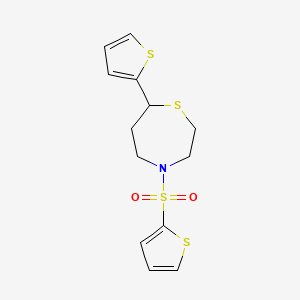
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
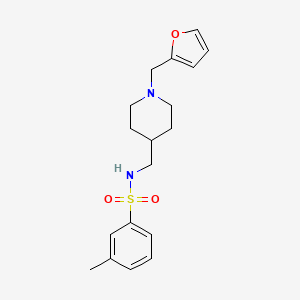
![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)
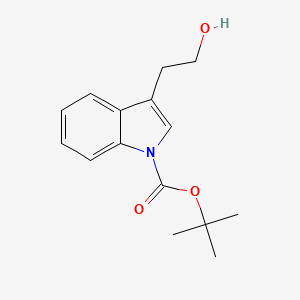
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)
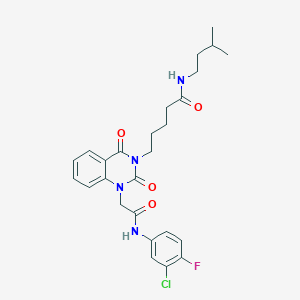
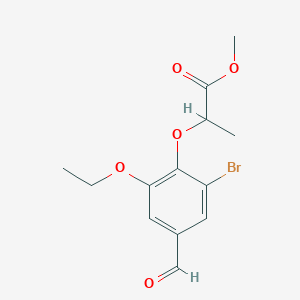

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)
